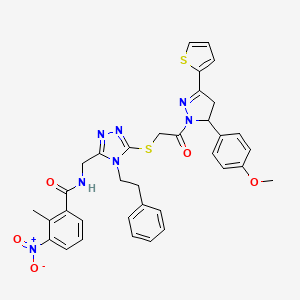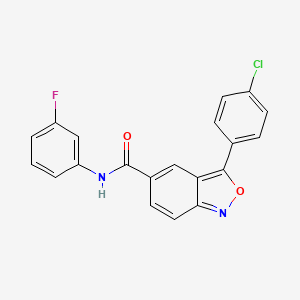![molecular formula C24H21F3N2O6 B11458535 5-oxo-1-[3-(trifluoromethyl)phenyl]-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11458535.png)
5-oxo-1-[3-(trifluoromethyl)phenyl]-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrolo[3,2-b]pyridine core, substituted with trifluoromethyl and trimethoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoromethylating agents and methoxy-substituted benzene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions and continuous flow synthesis are often employed to scale up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trimethoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid: Shares the trifluoromethylphenyl group but differs in the core structure.
N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethyl groups but has a different functional group and core structure.
Uniqueness
The uniqueness of 5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-7-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID lies in its combination of trifluoromethyl and trimethoxyphenyl groups attached to a pyrrolo[3,2-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H21F3N2O6 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
5-oxo-1-[3-(trifluoromethyl)phenyl]-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H21F3N2O6/c1-33-17-7-12(8-18(34-2)22(17)35-3)15-10-19(30)28-20-16(23(31)32)11-29(21(15)20)14-6-4-5-13(9-14)24(25,26)27/h4-9,11,15H,10H2,1-3H3,(H,28,30)(H,31,32) |
InChI Key |
QYWVORKRGUFDBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11458457.png)
![N-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11458469.png)

![6-Tert-butyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11458479.png)

![9-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11458488.png)
![4-methyl-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B11458493.png)
![3-[(4-Bromophenyl)amino]-6-tert-butyl-1,2,4-triazin-5-ol](/img/structure/B11458494.png)
![7-(4-chlorophenyl)-8-(4-ethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11458508.png)
![5-(3,4-Dimethoxyphenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B11458513.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-nitrobenzamide](/img/structure/B11458517.png)
![5,14,14-trimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11458521.png)
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11458523.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11458534.png)
